molecular formula C14H10ClN3O2 B5614101 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B5614101
M. Wt: 287.70 g/mol
InChI Key: NICPLUIHBLIYFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions starting from commercially available materials. A study by Karpina et al. (2019) describes a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which could be applied to the synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. This process includes several steps, starting from 2-chloropyridine carboxylic acids and proceeding through amidoxime formation, hydrazinolysis, ester formation, and final amide formation (Karpina et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can be elucidated using spectroscopic methods. De Souza et al. (2015) discussed the importance of crystal structures in understanding the molecular arrangement, highlighting the role of π-π interactions and other structural motifs in defining the stability and reactivity of such molecules (De Souza et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can be explored through its participation in various reactions. For example, Palamarchuk et al. (2019) demonstrated the use of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in nucleophilic substitution reactions, a procedure that could be relevant for functionalizing compounds like N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide (Palamarchuk et al., 2019).

Future Directions

The future directions for research on “N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the pharmacological activities of related compounds , it could be of interest in the field of medicinal chemistry.

properties

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8(19)17-11-7-9(4-5-10(11)15)14-18-13-12(20-14)3-2-6-16-13/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPLUIHBLIYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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